2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Overview
Description
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid is a complex organic compound with the molecular formula C18H16N4O8 and a molecular weight of 416.34 g/mol . This compound is characterized by the presence of nitro and carboxy functional groups attached to a piperazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include amines, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro and carboxy groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid: Similar in structure but with a Boc-protected piperazine ring.
N-(4-nitrophenylsulfonyl)benzamide: Contains a nitrophenyl group but differs in the sulfonyl linkage.
Uniqueness
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid is unique due to the combination of nitro, carboxy, and piperazine functional groups, which provide a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
2-[4-(2-carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O8/c23-17(24)11-3-1-5-13(21(27)28)15(11)19-7-9-20(10-8-19)16-12(18(25)26)4-2-6-14(16)22(29)30/h1-6H,7-10H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUMQVZJGQNEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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